2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is often used in various research applications due to its stability and reactivity. Its molecular formula is C14H26O6, and it has a molecular weight of 290.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid typically involves the reaction of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc protecting group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with various biological targets. The spirocyclic structure provides stability and rigidity, making it an effective scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid: Similar structure but lacks the tert-butyl group.
Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate: Similar protecting group but different core structure.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is unique due to its spirocyclic structure combined with the Boc protecting group. This combination provides both stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H18N2O4 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(16)13-5-11(6-13)4-12-7(11)8(14)15/h7,12H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
MSPMEQZMKYOQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2C(=O)O |
Origin of Product |
United States |
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